molecular formula C12H9ClN2O2 B583454 5-Chloro-2-nitrodiphenylamine-d5 CAS No. 129973-73-5

5-Chloro-2-nitrodiphenylamine-d5

Cat. No.: B583454
CAS No.: 129973-73-5
M. Wt: 253.697
InChI Key: FPKHZBVGKMTUHB-RALIUCGRSA-N
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Description

5-Chloro-2-nitrodiphenylamine-d5 is a deuterated derivative of 5-Chloro-2-nitrodiphenylamine. It is a compound with the molecular formula C12H4D5ClN2O2 and a molecular weight of 253.7 g/mol . This compound is often used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which make it useful in various analytical techniques.

Scientific Research Applications

5-Chloro-2-nitrodiphenylamine-d5 is used in various scientific research applications, including:

    Analytical Chemistry: As an internal standard in mass spectrometry due to its deuterium content.

    Biological Studies: Investigating the metabolic pathways and interactions of related compounds.

    Medicinal Chemistry: Exploring its potential as a precursor for pharmaceutical compounds.

    Industrial Applications: Used in the synthesis of dyes, pigments, and other specialty chemicals

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with skin or eyes, it should be washed off immediately with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, but vomiting should not be induced . The compound should be stored at 2-8°C under an inert atmosphere .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-nitrodiphenylamine-d5 typically involves the nitration of 2-chlorodiphenylamine followed by deuteration. The nitration process introduces a nitro group (-NO2) into the aromatic ring, while the deuteration process replaces hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by deuterium gas or deuterated reagents for deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-nitrodiphenylamine-d5 undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-2-nitrodiphenylamine-d5 involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The deuterium atoms provide stability and can influence the compound’s reactivity and interaction with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-nitrodiphenylamine-d5 is unique due to the presence of deuterium atoms, which enhance its stability and make it useful in analytical applications. The deuterium atoms also provide distinct spectroscopic properties, making it valuable in research involving isotopic labeling .

Properties

IUPAC Name

N-(5-chloro-2-nitrophenyl)-2,3,4,5,6-pentadeuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKHZBVGKMTUHB-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=C(C=CC(=C2)Cl)[N+](=O)[O-])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747340
Record name 5-Chloro-2-nitro-N-(~2~H_5_)phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129973-73-5
Record name 5-Chloro-2-nitro-N-(~2~H_5_)phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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